Cas no 85622-93-1 (Temozolomide)

Il temozolomide è un agente alchilante appartenente alla classe delle imidazotetrazine, utilizzato principalmente nel trattamento di gliomi maligni, come il glioblastoma multiforme. Questo profarmaco viene convertito in vivo nella forma attiva, MTIC (5-(3-metiltriazeno-1-il)imidazolo-4-carbossamide), che induce danni al DNA attraverso l'alchilazione e la metilazione, portando all'arresto del ciclo cellulare e all'apoptosi. La sua capacità di attraversare la barriera emato-encefalica lo rende particolarmente efficace per i tumori cerebrali. Il temozolomide è somministrato per via orale, con un profilo di tollerabilità generalmente accettabile, sebbene possano verificarsi mielosoppressione e nausea. La sua selettività e la comodità di somministrazione ne fanno un'opzione terapeutica preziosa in oncologia.
Temozolomide structure
Temozolomide structure
Nome del prodotto:Temozolomide
Numero CAS:85622-93-1
MF:C6H6N6O2
MW:194.150839328766
MDL:MFCD00866492
CID:60901
PubChem ID:125307782

Temozolomide Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • 4-Methyl-5-oxo-2,3,4,6,8-pentazabicyclo[4.3.0]nona-2,7,9-triene-9-carboxamide
    • Temozolomide
    • 3-Methyl-4-oxo-3,4-dihydroimidazo-[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • Temozolamide
    • Temozolomid
    • CCRG 81045
    • NSC 362856
    • temodar
    • TEMODAR TEMOZOLOMIDE
    • temosolomide
    • TZM
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • Methazolastone
    • Temodal
    • Temozolomidum [Latin]
    • Temozolodida [Spanish]
    • Temozolomidum
    • Sch 52365
    • MB 39831
    • M&B 39831
    • 8-Carbamoyl-3-methylimidazo(5,1-d)-1,2,3,5-tetrazin-4(3H)-one
    • M & B 39831
    • 3,4-Dihydro-3-methyl-4-oxoimidazo(5,1-d)-1,2,3,5-tetrazine-8-carboxamide
    • 3-Methyl-
    • TMZ
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide (ACI)
    • 3-Methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide
    • 3-Methyl-4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide
    • 3-Methyl-4-oxo-8-imidazolo[5,1-d][1,2,3,5]tetrazinecarboxamide
    • 3-Methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • 3-Methyl-8-carbamoylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
    • 8-Carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
    • M and B 39831
    • T 2577
    • Temomedac
    • BCP03692
    • Q425088
    • Temozolomide 100 microg/mL in Acetonitrile
    • Temozolomide (JP18/USAN/INN)
    • Temozolomide [USAN:INN:BAN]
    • TEMOZOLOMIDE [VANDF]
    • AB00639915_11
    • Temozolomide, United States Pharmacopeia (USP) Reference Standard
    • Imidazo(5,1-d)(1,2,3,5)tetrazine-8-carboxamide, 3,4-dihydro-3-methyl-4-oxo-
    • NCGC00167429-01
    • TEMOZOLOMIDE [WHO-DD]
    • UNII-YF1K15M17Y
    • HMS3372K13
    • Mk-7365
    • DL-190
    • Temozolodida
    • BP-25388
    • Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-methyl-4-oxo-
    • Temodal (TN)
    • ALBB-021358
    • IMIDAZO(5,1-D)-1,2,3,5-TETRAZINE-8-CARBOXAMIDE, 3,4-DIHYDRO-3-METHYL-4-OXO-
    • Tox21_112433
    • BDBM50034562
    • BIDD:GT0204
    • BCP0726000154
    • Z1201620684
    • 3-methyl-4-oxo-8-imidazo[5,1-d][1,2,3,5]tetrazinecarboxamide
    • CHEBI:72564
    • Q-201786
    • TEMOZOLOMIDE [EP MONOGRAPH]
    • C6H6N6O2
    • AC-758
    • HMS2051O12
    • SW197500-4
    • TEMOZOLOMIDE [USAN]
    • Pharmakon1600-01502289
    • CCG-100870
    • 3-methyl-4-oxo-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • KS-1216
    • 3-Methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide (Temozolomide)
    • CHEMBL810
    • Temodar (TN)
    • BRN 5547136
    • temozolomida
    • Temozolomide, VETRANAL(TM), analytical standard
    • BRD-K32107296-001-16-9
    • NSC-362856
    • BRD-K32107296-001-04-5
    • BT164447
    • NSC362856
    • NSC-759883
    • TEMOZOLOMIDE [USP MONOGRAPH]
    • NCGC00167429-04
    • TEMOZOLOMIDE [INN]
    • SR-01000759347-5
    • YF1K15M17Y
    • D06067
    • 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetraazine-8-carboxamide
    • Temozolomide, >=98% (HPLC)
    • 3-Methyl-4-oxo-3,4-dihydroimidazo(5,1-d)(1,2,3,5)tetrazine-8-carboxamide
    • Sch-52365
    • HMS3269P05
    • Temozolomide, Pharmaceutical Secondary Standard; Certified Reference Material
    • 3,4-Dihydro-3-methyl-4-oxoimidazo(5,1-d)-as-tetrazine-8-carboxamide
    • M&B-39831
    • {Imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide,} 3, 4-dihydro-3-methyl-4-oxo-
    • SCHEMBL3739
    • AB00639915_10
    • GLXC-02560
    • HMS2232N13
    • NS00004198
    • NCI60_003316
    • s1237
    • HMS3264I14
    • AKOS005557098
    • NCGC00167429-02
    • AB00639915-06
    • 3-methyl-4-oxidanylidene-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
    • TEMOZOLOMIDE [MI]
    • CCRG-81045
    • AB00639915-08
    • 85622-93-1
    • BRD-K32107296-001-15-1
    • MFCD00866492
    • NC00120
    • HMS3393O12
    • STK623541
    • SR-01000759347
    • Imidazo[5,2,3,5-tetrazine-8-carboxamide, 3,4-dihydro-3-methyl-4-oxo-
    • Temozolomide- Bio-X
    • TEMOZOLOMIDE [EMA EPAR]
    • SMR000466338
    • Tox21_112433_1
    • 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide.
    • DTXCID3023714
    • CAS-85622-93-1
    • NCGC00167429-05
    • A841386
    • T2744
    • HMS3677D06
    • TEMOZOLOMIDE [USP-RS]
    • HMS3654N05
    • BRD-K32107296-001-14-4
    • SR-01000759347-4
    • CCRIS 8996
    • GTPL7301
    • 3,4-Dihydro-3-methyl-4-oxoimidazo[5,1-d]-as-tetrazine-8-carboxamide
    • TEMOZOLOMIDE [ORANGE BOOK]
    • EN300-122324
    • MLS002701861
    • DTXSID5043714
    • NSC759883
    • CS-0943
    • Temodar (TN) (Schering)
    • HMS3713H16
    • AB00639915-09
    • MLS001424028
    • HMS3413D06
    • HY-17364
    • HMS2090B08
    • 3-Methyl-8-aminocarbonyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one
    • M-39831
    • TEMOZOLOMIDE [MART.]
    • TEMOZOLOMIDE [JAN]
    • 3-Methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid amide(Temozolomide)
    • DB00853
    • MLS000759447
    • MDL: MFCD00866492
    • Inchi: 1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)
    • Chiave InChI: BPEGJWRSRHCHSN-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=C2N(C(N(C)N=N2)=O)C=N1)N
    • BRN: 5547136

Proprietà calcolate

  • Massa esatta: 194.055223g/mol
  • Carica superficiale: 0
  • XLogP3: -1.1
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 194.055223g/mol
  • Massa monoisotopica: 194.055223g/mol
  • Superficie polare topologica: 106Ų
  • Conta atomi pesanti: 14
  • Complessità: 315
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 2.0±0.1 g/cm3
  • Punto di fusione: 199-212°C
  • Punto di ebollizione: 526.6°C at 760 mmHg
  • Punto di infiammabilità: 272.3±27.9 °C
  • Solubilità: DMSO: soluble10mg/mL, clear
  • PSA: 108.17000
  • LogP: -1.37780
  • Merck: 9139
  • Sensibilità: Sensibile al calore
  • Solubilità: Leggermente solubile in acqua, solubile in acqua calda

Temozolomide Informazioni sulla sicurezza

Temozolomide Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Temozolomide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
DC Chemicals
DC4182-1 g
Temozolomide
85622-93-1
1g
$800.0 2022-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044939-10g
Temozolomide
85622-93-1 98%
10g
¥430.00 2024-07-28
Enamine
EN300-122324-1.0g
3-methyl-4-oxo-3H,4H-imidazo[4,3-d][1,2,3,5]tetrazine-8-carboxamide
85622-93-1 95.0%
1.0g
$19.0 2025-02-21
LKT Labs
T1849-25 mg
Temozolomide
85622-93-1 ≥98%
25mg
$111.30 2023-07-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031625-1g
Temozolomide
85622-93-1 98%
1g
¥60 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T2744-5g
Temozolomide
85622-93-1 98.0%(LC)
5g
¥4480.0 2022-06-10
eNovation Chemicals LLC
D480429-25g
3,4-dihydro-3-methyl-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide
85622-93-1 98%
25g
$350 2024-05-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1178-1g
Temozolomide
85622-93-1 99.87%
1g
¥ 1263 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1178-200 mg
Temozolomide
85622-93-1 99.87%
200mg
¥1280.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T43280-1g
Temozolomide
85622-93-1 98%
1g
¥48.0 2023-09-06

Temozolomide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
Riferimento
A new route to the antitumor drug temozolomide, but not thiotemozolomide
Wang, Yongfeng; et al, Chemical Communications (Cambridge), 1997, (4), 363-364

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide
Riferimento
Alternative syntheses of the antitumor drug temozolomide avoiding the use of methyl isocyanate
Wang, Yongfeng; et al, Journal of the Chemical Society, 1994, (14), 1687-8

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 h, 0 °C - rt
Riferimento
An Efficient and Practical Radiosynthesis of [11C]Temozolomide
Moseley, Christian K.; et al, Organic Letters, 2012, 14(23), 5872-5875

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ,  tert-Butyl methyl ether ;  rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Riferimento
Antitumor imidazotetrazines. Synthesis and chemistry of 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (nor-temozolomide): an intermediate for the preparation of the antitumor drug temozolomide and analogs, avoiding the use of isocyanates
Cousin, David; et al, MedChemComm, 2012, 3(11), 1419-1422

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetic acid ,  Acetonitrile ;  20 - 25 °C
Riferimento
Process for the preparation of an antitumoral agent
Anonymous, Research Disclosure, 2006, 505,

Synthetic Routes 6

Condizioni di reazione
1.1 Solvents: Dimethylformamide ;  20 h, rt
Riferimento
Synthesis of Antitumor Drug Temozolomide
Xu, Huiyu; et al, Jingxi Huagong Zhongjianti, 2004, 34(5), 27-28

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Ethyl acetate ;  -10 °C; -10 °C → rt; rt
Riferimento
Synthesis of new azolo[5,1-d][1,2,3,5]tetrazin-4-ones-analogs of antitumor agent temozolomide
Sadchikova, E. V., Russian Chemical Bulletin, 2016, 65(7), 1867-1872

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide
Riferimento
Synthetic studies of 8-carbamoylimidazo-[5,1-D]-1,2,3,5-tetrazin-4(3H)-one: a key derivative of antitumor drug temozolomide
Wang, Yongfeng; et al, Bioorganic & Medicinal Chemistry Letters, 1996, 6(2), 185-8

Synthetic Routes 9

Condizioni di reazione
1.1 Solvents: Methanol ,  Acetone ;  1 h, rt
Riferimento
A new synthesis of temozolomide
Wanner, Martin J.; et al, Journal of the Chemical Society, 2002, (16), 1877-1880

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Acetonitrile
Riferimento
Antitumor imidazotetrazines. Part 33. New syntheses of the antitumor drug temozolomide using 'masked' methyl isocyanates
Wang, Yongfeng; et al, Journal of the Chemical Society, 1995, (21), 2783-7

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Triethylamine ,  2-[(Triphenylmethyl)thio]ethanamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 20 h, rt
1.2 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ;  1 h, rt
Riferimento
Polymer-Temozolomide Conjugates as Therapeutics for Treating Glioblastoma
Ward, Sarah M.; et al, Molecular Pharmaceutics, 2018, 15(11), 5263-5276

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  15 - 25 °C; 3 h, rt
1.2 Solvents: Ethanol ;  30 min, 0 °C
Riferimento
Identification and physicochemical characteristics of temozolomide process-related impurities
Laszcz, Marta; et al, Molecules, 2013, 18(12), 15344-15356

Temozolomide Raw materials

Temozolomide Preparation Products

Temozolomide Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:85622-93-1)Temozolomide
Numero d'ordine:A1237373
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:50
Prezzo ($):468

Temozolomide Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:85622-93-1)Temozolomide
sfd6116
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Shanghai Jinhuan Chemical CO., LTD.
(CAS:85622-93-1)Temozolomide
JH139
Purezza:98.00%
Quantità:25kg
Prezzo ($):Inchiesta